molecular formula F6HP B102508 Hexafluorophosphoric acid CAS No. 16940-81-1

Hexafluorophosphoric acid

Cat. No.: B102508
CAS No.: 16940-81-1
M. Wt: 145.9722 g/mol
InChI Key: LJQLCJWAZJINEB-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexafluorophosphoric acid (HPF₆, CAS 16940-81-1) is a strong Brønsted acid with the molecular formula F₆P and a molecular weight of 145.97 g/mol . It is synthesized via reactions involving phosphorus pentoxide (P₂O₅) and hydrofluoric acid (HF) under controlled conditions to minimize water content, which can lead to decomposition . Industrially, HPF₆ is used as a catalyst, metal cleaner, and electrolytic polishing agent for protective metal coatings . Its commercial availability typically ranges from 55% to 70% aqueous solutions, though impurities in technical-grade variants can impact reaction efficacy .

HPF₆ is highly corrosive and reacts violently with water, necessitating strict storage in cool, dry environments and the use of specialized equipment for handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexafluorophosphoric acid can be synthesized through several methods:

    The most common method involves reacting phosphoric acid with anhydrous hydrofluoric acid. The reaction is as follows:

    Phosphoric Acid and Hydrofluoric Acid Reaction: H3PO4+6HFHPF6+4H2O\text{H}_3\text{PO}_4 + 6\text{HF} \rightarrow \text{HPF}_6 + 4\text{H}_2\text{O} H3​PO4​+6HF→HPF6​+4H2​O

    Another method involves reacting phosphorus pentoxide with hydrofluoric acid:

    Phosphorus Pentoxide and Hydrofluoric Acid Reaction: P2O5+12HF2HPF6+5H2O\text{P}_2\text{O}_5 + 12\text{HF} \rightarrow 2\text{HPF}_6 + 5\text{H}_2\text{O} P2​O5​+12HF→2HPF6​+5H2​O

    This method involves reacting phosphoric acid with calcium fluoride and sulfuric acid:

    Calcium Fluoride and Sulfuric Acid Reaction: H3PO4+3CaF2+3H2SO4HPF64H2O+3CaSO4\text{H}_3\text{PO}_4 + 3\text{CaF}_2 + 3\text{H}_2\text{SO}_4 \rightarrow \text{HPF}_6 \cdot 4\text{H}_2\text{O} + 3\text{CaSO}_4 H3​PO4​+3CaF2​+3H2​SO4​→HPF6​⋅4H2​O+3CaSO4​

Industrial Production Methods: In industrial settings, this compound is typically produced by the addition of anhydrous hydrofluoric acid to phosphoric acid or phosphorus pentoxide. The reaction conditions are carefully controlled to ensure the stability of the product .

Chemical Reactions Analysis

General Reactivity

  • Decomposition: Hexafluorophosphoric acid decomposes into hydrofluoric acid and phosphorus pentafluoride when dry .

  • Reaction with Water: It reacts exothermically with water to produce oxonium hexafluorophosphate (H3OPF6) and hydrofluoric acid .

  • Hydrolysis: Solutions may contain products from hydrolysis of the P-F bonds, including HPO2F2, H2PO2F, and H3PO4, and their conjugate bases .

  • Corrosivity: this compound attacks glass and may be corrosive to metals .

  • Thermal Decomposition: Upon heating, it decomposes to generate hydrofluoric acid .

Reactions with Metals and Bases

This compound reacts exothermically with chemical bases such as amines, amides, and inorganic hydroxides . These reactions can generate significant heat, especially in confined spaces . It also reacts with active metals, including structural metals like aluminum and iron, releasing hydrogen, a flammable gas .

Reactions with Other Compounds

This compound can initiate the polymerization of certain alkenes and reacts with cyanide compounds to release gaseous hydrogen cyanide . It generates flammable and/or toxic gases in contact with dithiocarbamates, isocyanates, mercaptans, nitrides, nitriles, sulfides, and strong reducing agents . Additional gas-generating reactions occur with sulfites, nitrites, thiosulfates, dithionites, and carbonates .

Reactivity of Solutions

Solutions of this compound may contain hydrofluoric acid, which can cause severe chemical burns and etch glass . Fluoride ions in the solution react with compounds containing calcium, magnesium, or silicon ions, making the solutions corrosive to living tissue and glass .

Hazardous Reactions

This compound reacts violently with water .

Comparison with Similar Fluorinated Acids

CompoundMolecular FormulaUnique Characteristics
Trifluoromethanesulfonic AcidCF3SO3HStrong acidity; used as a catalyst in organic reactions
Fluoroantimonic AcidHSbF6One of the strongest superacids known; highly reactive
Tetrafluoroboric AcidHBF4Used in various chemical syntheses; less corrosive than HPF6

Scientific Research Applications

Chemical Synthesis and Catalysis

1.1 Organic Synthesis
Hexafluorophosphoric acid is widely recognized for its role as a strong acid catalyst in organic reactions. It facilitates various chemical transformations, including polymerization, esterification, and condensation reactions. Its ability to operate effectively under anhydrous conditions makes it particularly valuable for reactions that are sensitive to moisture .

1.2 Specific Reactions

  • Schiemann Reaction : HPF6_6 has been employed in the Schiemann reaction for the synthesis of aryl fluorides from aryl amines. This reaction demonstrates HPF6_6's utility in generating fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals .
  • Polymerization : The compound acts as a catalyst in the polymerization of various monomers, enhancing the yield and selectivity of the desired polymers .

Electrochemical Applications

2.1 Fuel Cells
this compound is utilized in fuel cell technology, particularly in the development of alkaline anion exchange membranes. Its strong acidic properties contribute to the efficiency of electrochemical reactions within fuel cells, facilitating hydrogen oxidation and oxygen reduction processes .

2.2 Ionic Conductivity
HPF6_6 is also explored for its ionic conductivity properties in solid-state electrolytes, which are essential for next-generation batteries. The compound's unique structure allows for efficient ion transport, making it a candidate for enhancing battery performance .

Material Science

3.1 Solid-State Conductors
Research indicates that this compound can form complex hydrides that serve as solid-state conductors. These materials are pivotal for developing safer and more efficient all-solid-state batteries, addressing limitations found in conventional lithium-ion batteries .

Case Studies

Study Application Findings
Schiemann ReactionSynthesis of Aryl FluoridesDemonstrated effective conversion of aryl amines to fluorinated products using HPF6_6 as a catalyst .
Polymerization StudiesCatalytic ActivityShowed enhanced polymer yields when using HPF6_6 compared to traditional catalysts under similar conditions .
Fuel Cell DevelopmentElectrochemical EfficiencyFound that HPF6_6 significantly improved the performance of alkaline anion exchange membranes in fuel cells .

Mechanism of Action

The mechanism of action of hexafluorophosphoric acid involves its strong acidity and ability to donate protons. It reacts with water to produce oxonium hexafluorophosphate and hydrofluoric acid, which are highly reactive species. The molecular targets and pathways involved in its reactions include the hydrolysis of phosphorus-fluorine bonds and the formation of oxonium ions .

Comparison with Similar Compounds

Comparison with Tetrafluoroboric Acid (HBF₄)

Chemical Properties and Reactivity

  • Acid Strength : Both HPF₆ (pKa ≈ −8.5) and HBF₄ (pKa ≈ −4.9) are superacids, but HPF₆ is stronger due to the weaker coordination of the PF₆⁻ anion compared to BF₄⁻ .
  • Hydrogen Bonding : Density functional theory (DFT) studies reveal that PF₆⁻ forms weaker hydrogen bonds than BF₄⁻, making HPF₆ less prone to ion pairing in solution. This difference influences their behavior in electrochemical and catalytic applications .

Comparison with Hexafluorosilicic Acid (H₂SiF₆)

Structural and Solubility Differences

  • Composition : H₂SiF₆ exists as (H₃O)₂SiF₆ in aqueous solutions, whereas HPF₆ forms H₃O⁺PF₆⁻. Both acids release fluoride ions, but H₂SiF₆ is less thermally stable .
  • Water Reactivity : HPF₆ decomposes rapidly in water, while H₂SiF₆ is more stable and commonly used in water fluoridation .

Industrial Uses

  • H₂SiF₆ : Primarily utilized for municipal water fluoridation and aluminum production.
  • HPF₆ : Specialized in metal surface treatment and high-purity PF₅ gas synthesis .

Comparison with Chloroplatinic Acid (H₂PtCl₆)

Acid Characteristics

  • Oxidizing Power : Chloroplatinic acid is a strong oxidizer, unlike HPF₆, which is redox-inert.
  • Applications: H₂PtCl₆ is critical in platinum nanoparticle synthesis, while HPF₆ serves as a non-coordinating counterion in catalysis .

Data Tables

Table 1: Key Properties of Fluorinated Acids

Property HPF₆ HBF₄ H₂SiF₆
Molecular Weight (g/mol) 145.97 87.81 180.08
pKa ~−8.5 ~−4.9 ~−1.5
Common Uses Ionic liquids, PF₅ synthesis Friedel-Crafts catalysis Water fluoridation
Water Solubility Decomposes Miscible Stable in dilute solutions
Thermal Stability Moderate High Low
Price (Na⁺ salt) High Low Moderate

Table 2: Reaction Performance in Diazotization

Acid Yield (%) Purity Impact
HPF₆ 60–75 Lower purity reduces efficacy
HBF₄ 65–80 Consistent with high purity

Biological Activity

Hexafluorophosphoric acid (HFPA), with the chemical formula HPF₆, is a highly corrosive compound primarily used in various industrial applications, including metal cleaning and as a catalyst in chemical reactions. This article explores its biological activity, focusing on its health hazards, potential therapeutic applications, and relevant case studies.

This compound is characterized by its colorless, fuming liquid form and is highly reactive with bases and metals. It can generate toxic gases upon reaction with certain substances and is known to cause severe chemical burns upon contact with skin or mucous membranes . Its primary applications include:

  • Electrolytic polishing agents for metal surfaces.
  • Catalysts in organic synthesis.
  • Reagents in various chemical reactions, including the Schiemann reaction .

Acute Effects

Exposure to this compound can lead to immediate health issues, including:

  • Severe skin and eye irritation : Contact can cause burns and long-term damage .
  • Respiratory issues : Inhalation may irritate the nose, throat, and lungs, leading to coughing or shortness of breath. Higher exposures can result in pulmonary edema, a severe condition requiring immediate medical attention .

Chronic Effects

Long-term exposure has not been extensively studied; however, it is noted that this compound has not been tested for carcinogenic effects or reproductive toxicity . Chronic respiratory issues may develop from repeated exposure.

Case Study: Hydrofluoric Acid Burns

A study investigated the effectiveness of Hexafluorine®, a decontamination solution containing this compound, in treating hydrofluoric acid (HF) burns. In this study involving 16 cases of HF splashes in industrial settings:

  • 75% of cases required no further medical treatment beyond initial decontamination.
  • The use of Hexafluorine® showed significant efficacy in preventing severe tissue damage compared to traditional decontamination methods .

Research on Ocular Burns

Another study focused on ocular burns induced by hydrofluoric acid in rabbits. The results indicated that:

  • Washing with Hexafluorine® prevented histological lesions that typically develop after exposure to hydrofluoric acid.
  • The treatment demonstrated potential as a first-aid measure to minimize local and systemic consequences of chemical burns .

Summary of Biological Activity

The biological activity of this compound primarily revolves around its corrosive properties and potential therapeutic applications in chemical burn treatment. While acute effects are well-documented, chronic effects remain less understood due to limited research. The case studies highlight its role in effective decontamination protocols for hazardous chemical exposures.

Data Table: Summary of Health Effects

Type of EffectDescriptionSeverity Level
Skin IrritationSevere burns upon contactHigh
Eye IrritationPotential for long-term damageHigh
Respiratory IssuesCoughing, shortness of breath, pulmonary edemaHigh
Chronic EffectsNot extensively studied; potential respiratory issuesUnknown

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing hexafluorophosphoric acid (HPF₆) in laboratory settings?

this compound is typically generated in situ due to its instability. A common method involves reacting phosphorus pentafluoride (PF₅) with anhydrous hydrogen fluoride (HF) under controlled conditions . Alternatively, neutralization of HPF₆ with organic Lewis bases (e.g., amines) followed by purification via titration ensures stoichiometric accuracy . Specialized equipment resistant to HF corrosion, such as PTFE-lined reactors, is mandatory due to the corrosive nature of reactants .

Q. What safety protocols are critical when handling HPF₆ in experimental workflows?

HPF₆ is highly corrosive and releases hydrofluoric acid (HF) upon decomposition. Mandatory precautions include:

  • PPE : Indirect-vent splash-resistant goggles, face shields, and neoprene gloves .
  • Ventilation : Local exhaust systems or fume hoods to prevent inhalation exposure .
  • Spill Management : Absorb spills with vermiculite or dry sand, followed by neutralization and disposal as hazardous waste .
  • Emergency Procedures : Immediate use of eye wash stations and emergency showers after skin/eye contact .

Q. How should HPF₆ be stored to maintain stability and purity?

Store HPF₆ in tightly sealed, corrosion-resistant containers (e.g., PTFE or HDPE) at temperatures below 25°C in a well-ventilated area. Avoid contact with strong bases (e.g., NaOH) to prevent exothermic decomposition . Regularly monitor for HF contamination, which can alter reactivity .

Advanced Research Questions

Q. How does the presence of hydrofluoric acid (HF) in HPF₆ solutions impact experimental reproducibility?

Commercial HPF₆ solutions often contain residual HF, which introduces variability in catalytic or etching applications. Researchers must quantify HF via ion chromatography or fluoride-selective electrodes prior to use . Contamination can lead to unintended side reactions, such as glassware etching or calcium/magnesium complexation in biological assays .

Q. What strategies resolve contradictions in catalytic performance of HPF₆ across different reaction systems?

Discrepancies often arise from solvent-dependent dissociation of HPF₆ into PF₆⁻ and H⁺. In polar solvents (e.g., water), HPF₆ acts as a strong Brønsted acid, whereas in nonpolar media, its Lewis acidity dominates. Characterize solvent interactions via NMR or conductivity measurements to optimize catalytic conditions . For example, HPF₆’s efficacy in Friedel-Crafts alkylation varies with solvent polarity .

Q. How can HPF₆ hydrate formation be controlled or utilized in gas hydrate studies?

HPF₆ forms stable hydrates under high-pressure/low-temperature conditions, serving as co-guest molecules in gas hydrate frameworks. Techniques like Raman spectroscopy or X-ray diffraction can monitor hydrate structure (e.g., HPF₆·nH₂O). These hydrates are relevant in energy storage or CO₂ sequestration research .

Q. What methodological challenges arise in synthesizing HPF₆-derived salts (e.g., LiPF₆) for battery electrolytes?

LiPF₆ synthesis involves reacting HPF₆ with lithium hydroxide in non-aqueous media. Key challenges include:

  • Purity : Trace water induces LiPF₆ hydrolysis, forming toxic PF₅ and HF. Use Karl Fischer titration to ensure <10 ppm water content .
  • Thermal Stability : LiPF₆ decomposes above 60°C; optimize reaction temperatures via differential scanning calorimetry (DSC) .

Q. How does HPF₆ compare to other superacids (e.g., fluoroantimonic acid) in protonation studies?

Despite claims in non-academic sources, HPF₆ (pKa ~ −15) is less acidic than fluoroantimonic acid (pKa −31.3). However, HPF₆ is preferred in protonation reactions requiring milder acidity, such as carbocation stabilization in organic synthesis . Validate acid strength via Hammett acidity function (H₀) measurements .

Q. Data Contradiction Analysis

Q. Why do reported yields of HPF₆-derived catalysts vary across studies?

Yield discrepancies stem from:

  • Synthesis Route : Direct PF₅ + HF reactions yield purer HPF₆ compared to neutralization methods, which may retain amine residues .
  • Analytical Methods : ICP-MS detects trace metal impurities (e.g., Sb in fluoroantimonic acid), which are often misattributed to HPF₆ .

Q. How can researchers address conflicting toxicity profiles of HPF₆ in biological studies?

While HPF₆ itself is not classified as carcinogenic, HF byproducts cause acute toxicity (e.g., pulmonary edema). Use in vitro models (e.g., A549 lung cells) to isolate HF-specific effects. Report HF concentrations alongside HPF₆ in methodological details .

Properties

IUPAC Name

hydron;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/F6P/c1-7(2,3,4,5)6/q-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQLCJWAZJINEB-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HPF6, F6HP
Record name HEXAFLUOROPHOSPHORIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/842
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.9722 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hexafluorophosphoric acid appears as a clear colorless aqueous solution containing 60 percent hydrogen hexafluorophosphate (HPF6) by mass. Density 1.65 g / cm3. Corrosive to metals and tissue., 65% solution: Colorless fuming liquid; [Hawley] 60% aqueous solution: Colorless liquid; [MSDSonline]
Record name HEXAFLUOROPHOSPHORIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/842
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexafluorophosphoric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5520
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Impurities

HF, phosphoric acid, difluorophosphoric acid, monofluorophosphoric acid (chemicals are in equilibrium with each other)
Record name HEXAFLUOROPHOSPHORIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/559
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid. The commercial product may have a dark honey color which is thought to be due to reduced phosphate species.

CAS No.

16940-81-1
Record name HEXAFLUOROPHOSPHORIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/842
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexafluorophosphoric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16940-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphate(1-), hexafluoro-, hydrogen (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexafluorophosphoric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.263
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXAFLUOROPHOSPHORIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/559
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

MP: 31 °C (6H2O) /Hexahydrate/
Record name HEXAFLUOROPHOSPHORIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/559
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.